molecular formula C10H13N3O4 B2444744 1-(2-Nitrophenyl)-3-propoxyurea CAS No. 326907-99-7

1-(2-Nitrophenyl)-3-propoxyurea

Cat. No.: B2444744
CAS No.: 326907-99-7
M. Wt: 239.231
InChI Key: JNBJWLQEVHXZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrophenyl)-3-propoxyurea is an organic compound characterized by the presence of a nitrophenyl group attached to a propoxyurea moiety

Mechanism of Action

Target of Action

This compound shares structural similarities with other nitrophenyl compounds, which have been found to interact with various biological targets

Mode of Action

Nitrophenyl compounds are known to undergo bioreductive transformations under certain conditions . This suggests that 1-(2-Nitrophenyl)-3-propoxyurea might interact with its targets through a similar mechanism, possibly leading to changes in cellular processes.

Biochemical Pathways

Given the structural similarity to other nitrophenyl compounds, it is plausible that this compound could influence pathways related to cellular redox processes

Pharmacokinetics

Other nitrophenyl compounds have been shown to have diverse pharmacokinetic profiles . The bioavailability of this compound would be influenced by these ADME properties.

Result of Action

Based on the known activities of similar compounds, it is possible that this compound could have effects on cellular redox status, potentially influencing cell growth and survival . More research is needed to confirm these potential effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of this compound . Understanding these influences is crucial for optimizing the use of this compound.

Biochemical Analysis

Biochemical Properties

The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Nitrophenyl)-3-propoxyurea is not well-defined. It’s known that nitrophenyl compounds can undergo photolytic reactions, forming reactive intermediates that can form bonds with nucleophilic groups . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported. Nitrophenyl compounds are known to undergo photolytic reactions, which could potentially influence their stability and degradation over time .

Metabolic Pathways

Nitrophenyl compounds are known to participate in photoreactive reactions , which could potentially involve various enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-propoxyurea typically involves the reaction of 2-nitroaniline with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)-3-propoxyurea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 1-(2-aminophenyl)-3-propoxyurea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitrophenyl)-3-propoxyurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

    1-(2-Nitrophenyl)ethyl: Shares the nitrophenyl group but differs in the alkyl chain.

    1-(2-Nitrophenyl)ethanol: Contains a hydroxyl group instead of a propoxyurea moiety.

    1-(2-Nitrophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a propoxy group.

Uniqueness: 1-(2-Nitrophenyl)-3-propoxyurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxyurea moiety provides additional sites for interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-nitrophenyl)-3-propoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-2-7-17-12-10(14)11-8-5-3-4-6-9(8)13(15)16/h3-6H,2,7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBJWLQEVHXZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCONC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.